molecular formula C21H26N4O4S2 B11493816 N-[2-(diethylamino)ethyl]-4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzamide

N-[2-(diethylamino)ethyl]-4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzamide

Cat. No.: B11493816
M. Wt: 462.6 g/mol
InChI Key: ABSGDWWMCKJZOV-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a benzothiazole moiety, which is known for its biological activity. The presence of the diethylaminoethyl group enhances its solubility and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole.

    Sulfonylation: The benzothiazole core is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Benzamide: The sulfonylated benzothiazole is coupled with 4-aminobenzamide under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Diethylaminoethyl Group: Finally, the diethylaminoethyl group is introduced through a nucleophilic substitution reaction, typically using diethylaminoethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to certain enzymes or receptors, modulating their activity. The diethylaminoethyl group enhances the compound’s solubility and facilitates its transport across cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(diethylamino)ethyl]-4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C21H26N4O4S2

Molecular Weight

462.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-[(3-methyl-2-oxo-1,3-benzothiazol-6-yl)sulfonylamino]benzamide

InChI

InChI=1S/C21H26N4O4S2/c1-4-25(5-2)13-12-22-20(26)15-6-8-16(9-7-15)23-31(28,29)17-10-11-18-19(14-17)30-21(27)24(18)3/h6-11,14,23H,4-5,12-13H2,1-3H3,(H,22,26)

InChI Key

ABSGDWWMCKJZOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)S3)C

Origin of Product

United States

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